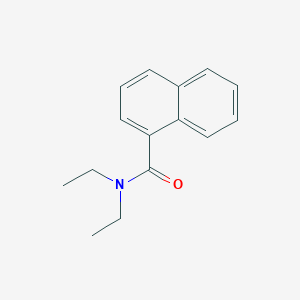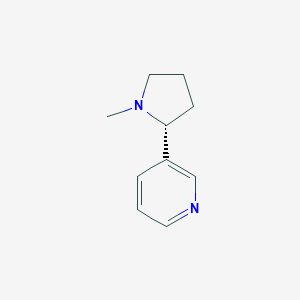
(+)-Nicotine
Vue d'ensemble
Description
Synthesis Analysis
Nicotine synthesis in plants involves the conversion of nicotinic acid (niacin) into nicotine through a series of enzymatic steps. In synthetic chemistry, several methods have been developed to synthesize nicotine and its derivatives, aiming at understanding its complex structure and biological activities. However, specific literature reviews on the synthesis of (+)-nicotine were not directly identified in the current search.
Molecular Structure Analysis
The molecular structure of nicotine consists of a pyridine and a pyrrolidine ring. This structure is crucial for its interaction with nicotinic acetylcholine receptors, where the nitrogen atoms play a key role in binding. The dual ring system of nicotine allows it to mimic the shape and electronic distribution of acetylcholine, facilitating its action as an agonist at nAChRs.
Chemical Reactions and Properties
Nicotine undergoes various chemical reactions, including oxidation and reduction. It is metabolically processed in the liver, primarily by the enzyme CYP2A6, to produce cotinine, which is further metabolized to trans-3'-hydroxycotinine. These metabolic pathways are significant for nicotine's clearance from the body and have implications for individual variability in nicotine addiction and treatment outcomes (Nakajima & Yokoi, 2005).
Physical Properties Analysis
Nicotine is a colorless to pale yellow oily liquid at room temperature, with a characteristic pungent odor and taste. It is highly soluble in water, alcohol, and ether. Its physical properties, including volatility and solubility, play a crucial role in its absorption and distribution in the body, affecting its pharmacokinetic profile.
Chemical Properties Analysis
Nicotine exhibits basic chemical properties due to the presence of a pyridine nitrogen, making it a weak base capable of forming salts with acids. This property is relevant for its storage and formulation in nicotine replacement therapies. Nicotine's chemical reactivity, including its susceptibility to oxidation, influences its stability and degradation.
References
- Nakajima, M., & Yokoi, T. (2005). Interindividual variability in nicotine metabolism: C-oxidation and glucuronidation. Drug Metabolism and Pharmacokinetics, 20(4), 227-235. Link to source.
Applications De Recherche Scientifique
Therapeutic Applications : Nicotine has been explored for its potential therapeutic uses in treating several neurological disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, Tourette's syndrome, and ulcerative colitis (Perkins et al., 1996).
Medication Development for Nicotine Dependence : Research on nicotine addiction includes investigating novel compounds and new applications for existing medications, along with studying molecular, neural, and behavioral mechanisms of action (Morgan et al., 2010).
Psychopharmacology : Nicotine's psychopharmacological research spans molecular to clinical studies, impacting tobacco dependence prevention and treatment, as well as global regulatory policy (Henningfield et al., 2006).
Smoking Cessation : Nicotine is being developed as a medication to aid in smoking cessation and treat various medical diseases (Heishman et al., 1997).
Genetic Association Studies : An ontology-based computational representation supports interdisciplinary research in nicotine addiction, highlighting potential interactions and supporting statistical analysis and causal modeling (Thomas et al., 2009).
Behavioral Studies : Nicotine has complex effects on the central nervous system, influencing spontaneous activity in rats and conditioned behavior in mice (Bovet et al., 1967).
Nicotine Vaccination : Vaccination against nicotine is a concept for smoking cessation and potentially preventing nicotine addiction in minors (Wolters et al., 2014).
Neurobiology of Addiction : The neurobiology of nicotine addiction involves the functional interactions between dopamine- and GABA-dependent neural systems within the ventral tegmental area (VTA), mediating nicotine's psychological effects (Laviolette & Kooy, 2004).
fMRI in Smoking Cessation : Resting-state fMRI images can predict relapse in nicotine-dependent patients, with potential clinical applications (Tahmassebi et al., 2018).
Metabolism and Genetic Factors : Studies on nicotine metabolism and the identification of genetic factors contribute to understanding smoking behavior and improving treatment outcomes (Schievelbein, 1982; Lerman & Niaura, 2002).
Propriétés
IUPAC Name |
3-[(2R)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046351 | |
| Record name | D-Nicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Nicotine | |
CAS RN |
25162-00-9 | |
| Record name | (+)-Nicotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25162-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025162009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Nicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42XNU684Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)

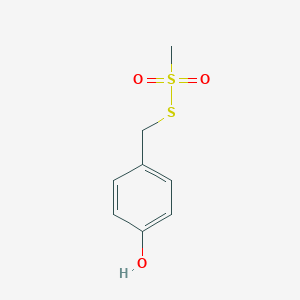
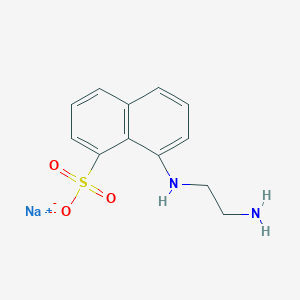
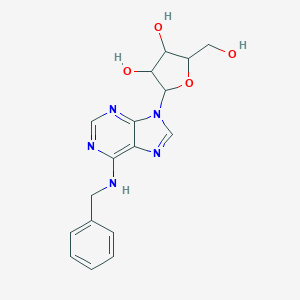
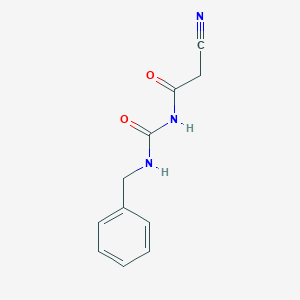
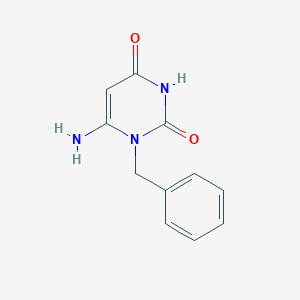
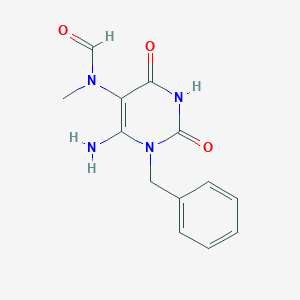
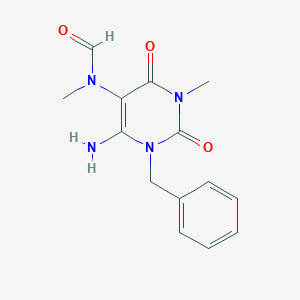
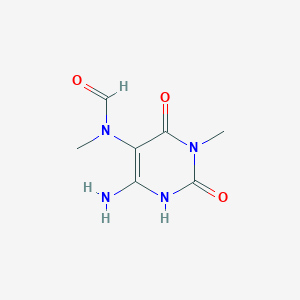
![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)
